molecular formula C10H18ClN5 B2597812 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride CAS No. 1803608-74-3

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride

Cat. No.: B2597812
CAS No.: 1803608-74-3
M. Wt: 243.74
InChI Key: DXKUXLJDYNLVLP-UHFFFAOYSA-N
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Description

The compound “1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a carboximidamide group and a cyclohexylmethyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazole ring and subsequent functionalization with the carboximidamide and cyclohexylmethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, along with the attached carboximidamide and cyclohexylmethyl groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the carboximidamide group. These functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the triazole ring could contribute to its stability, while the carboximidamide group could influence its solubility .

Scientific Research Applications

Synthesis and Mechanistic Study

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride is utilized in the synthesis of 5-amino-1,2,4-triazoles via 1,3-dipolar cycloaddition. This process involves reacting nitrilimines with carbodiimides, highlighting the role of triazole derivatives in facilitating efficient synthesis pathways in organic chemistry (Yen, Kung, & Wong, 2016).

Peptide Synthesis

The compound plays a critical role in the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, integral in peptide synthesis. This method is significant for introducing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrating the compound's importance in bioorganic chemistry and drug development (Tornøe, Christensen, & Meldal, 2002).

Alkylating Agent Synthesis

This compound is utilized in the synthesis of alkylating agents like N-glycosyl(halomethyl)-1,2,3-triazoles, showcasing its relevance in medicinal chemistry for developing novel therapeutic agents (de las Heras, Alonso, & Alonso, 1979).

Glycoscience Applications

In glycoscience, the compound is instrumental in the synthesis of triazole-appended carbohydrate-containing molecular architectures. These glycoproducts have applications in enzyme inhibition, drug discovery, sensing, and catalysis, highlighting the versatility of triazole derivatives in various scientific domains (Agrahari et al., 2021).

Supramolecular Chemistry

The research on 1,2,3-triazoles, including derivatives like this compound, has expanded into supramolecular and coordination chemistry. This expansion is due to their unique properties like polarized carbon atoms, facilitating complexation and diverse N-coordination modes (Schulze & Schubert, 2014).

Green Chemistry

The compound is part of environmentally sustainable synthetic protocols, such as in the synthesis of 1,4-disubstituted 1,2,3-triazoles via Cu-catalyzed azide–alkyne cycloaddition. This approach emphasizes the role of triazole derivatives in promoting green chemistry principles (Ali, Konwar, Chetia, & Sarma, 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context, such as its use in a biological or chemical system .

Properties

IUPAC Name

1-(cyclohexylmethyl)triazole-4-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5.ClH/c11-10(12)9-7-15(14-13-9)6-8-4-2-1-3-5-8;/h7-8H,1-6H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKUXLJDYNLVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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